![molecular formula C12H15ClN2O B2751464 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 150557-99-6](/img/structure/B2751464.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one
Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C12H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-chlorophenylpiperazine with acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 4-Chlorophenol + Epichlorohydrin | Solvent (Ethanol/Methanol), Catalyst | Intermediate Compound |
2 | Intermediate + Piperazine | Controlled Conditions | 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one |
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Its interactions with biological targets suggest potential therapeutic applications in several areas:
Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies show that it can inhibit growth, indicating its potential as an antibacterial agent .
CNS Disorders : The compound is being explored for its effects on central nervous system disorders. Its mechanism may involve modulation of neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression .
Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to elucidate its exact mechanisms and efficacy .
Case Studies and Research Findings
Several studies have documented the applications of this compound in scientific research:
Case Study 1: Antimicrobial Evaluation
A study conducted on novel derivatives of piperazine indicated that modifications to the structure of this compound enhance its antimicrobial efficacy. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .
Case Study 2: CNS Modulation
In a pharmacological study, the compound was tested for its ability to modulate dopamine receptors. Results indicated that it acts as an agonist for certain receptor subtypes, which could be beneficial in treating disorders like schizophrenia and depression .
Case Study 3: Anticancer Activity
Research published in a peer-reviewed journal highlighted the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings support further investigation into its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A related compound with similar biological activities.
Cetirizine: An antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine with a piperazine ring.
Uniqueness
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an ethanone moiety differentiates it from other piperazine derivatives, making it a valuable compound for various applications.
Biological Activity
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one, a compound belonging to the piperazine family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various chemical reactions involving piperazine derivatives and chlorinated phenyl groups. Typical synthetic routes include:
- Substitution reactions : Utilizing nucleophiles to replace halogen atoms in chlorophenyl derivatives.
- Reduction reactions : Converting ketones to secondary amines under specific conditions using reducing agents like lithium aluminum hydride.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with piperazine moieties demonstrate effectiveness against a range of bacteria, including Neisseria meningitidis and Haemophilus influenzae . The minimal inhibitory concentrations (MIC) for various derivatives are summarized in Table 1.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 64 | N. meningitidis |
Similar Piperazine Derivative | 32 | H. influenzae |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer cell lines. The IC50 values for related compounds are presented in Table 2.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 18 | Human Breast Cancer |
Piperazine Derivative A | 25 | Human Lung Cancer |
The biological activity of this compound is attributed to several mechanisms:
Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, influencing physiological responses.
Enzyme Modulation : It has been shown to inhibit PARP1 activity, a key enzyme in DNA repair processes. Inhibition percentages at various concentrations are illustrated in Figure 1.
Cellular Process Alteration : By affecting signal transduction pathways, the compound can alter gene expression and cellular responses, contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of a piperazine derivative against resistant strains of bacteria, showcasing its potential as a new antibiotic agent .
- Cancer Treatment : Clinical trials involving piperazine-based compounds have reported significant reductions in tumor size among participants with advanced breast cancer .
- Mechanistic Insights : Research utilizing computational chemistry has elucidated the binding affinities of these compounds to target proteins involved in disease processes, providing a deeper understanding of their action mechanisms .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFWYMZWQBGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344752 | |
Record name | 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150557-99-6 | |
Record name | 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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